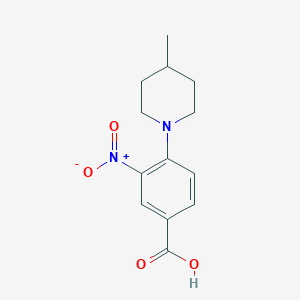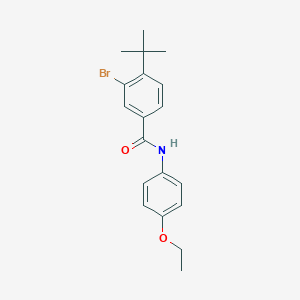
3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide, also known as BTEB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BTEB belongs to the class of benzamides, which are known for their diverse biological activities such as analgesic, anti-inflammatory, and anticancer properties. In
Wissenschaftliche Forschungsanwendungen
3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anticancer activity against various cancer cell lines such as breast, lung, and colon cancer. 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide has also been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and neuropathic pain. Furthermore, 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide has been demonstrated to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide is not fully understood, but it is believed to act through multiple pathways. 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide's analgesic properties may be attributed to its ability to modulate the activity of pain receptors in the central nervous system. Additionally, 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide has been shown to enhance the activity of antioxidant enzymes, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide has also been shown to modulate the levels of neurotransmitters such as dopamine and serotonin, which are involved in pain perception and mood regulation. Furthermore, 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide has been shown to enhance the activity of antioxidant enzymes such as SOD and CAT, which help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide has also been shown to have low toxicity, which is important for in vitro and in vivo experiments. However, there are some limitations to using 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide's solubility in aqueous solutions is limited, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide. One area of interest is in the development of 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide-based therapies for cancer and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide and to identify its molecular targets. Additionally, the development of 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide analogs with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the use of 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its simple synthesis method, low toxicity, and diverse biological activities make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and to develop 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide-based therapies for various diseases.
Synthesemethoden
3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-ethoxyaniline with 3-bromo-4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide in good purity.
Eigenschaften
CAS-Nummer |
5835-63-2 |
|---|---|
Produktname |
3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide |
Molekularformel |
C19H22BrNO2 |
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
3-bromo-4-tert-butyl-N-(4-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C19H22BrNO2/c1-5-23-15-9-7-14(8-10-15)21-18(22)13-6-11-16(17(20)12-13)19(2,3)4/h6-12H,5H2,1-4H3,(H,21,22) |
InChI-Schlüssel |
KXLFGIONGNMZFK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C(C)(C)C)Br |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



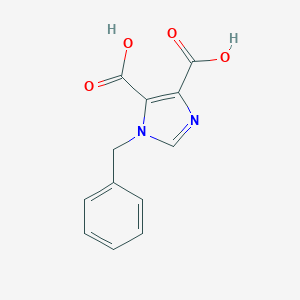
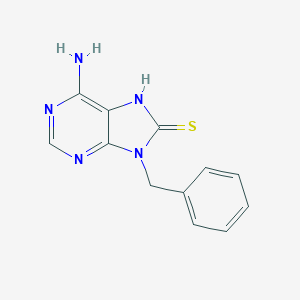
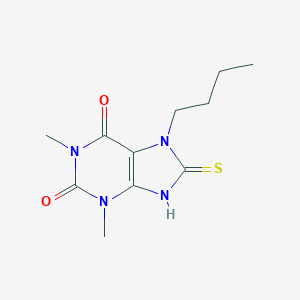
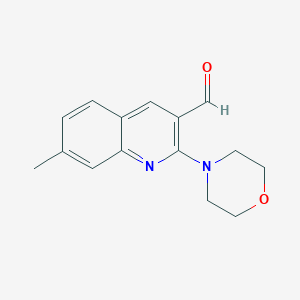
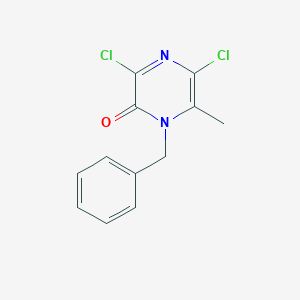
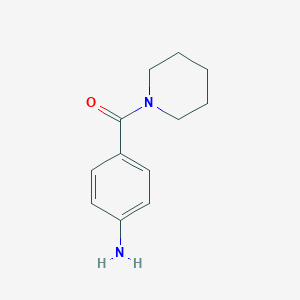
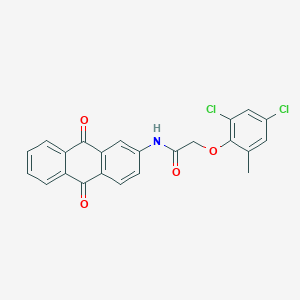
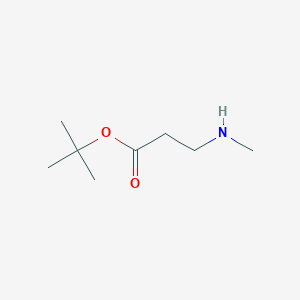
![N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B185362.png)
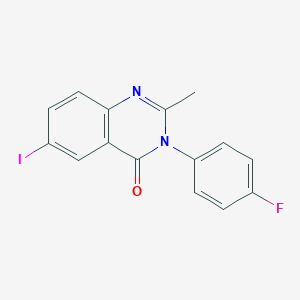
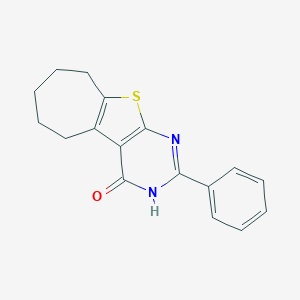
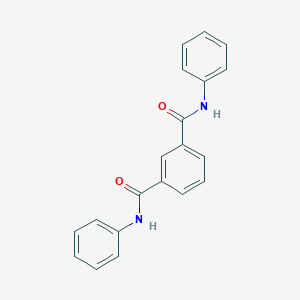
methanone](/img/structure/B185366.png)
